293P-1

hepatocyte targeting tissue-specific CPP biodistribution

Researchers developing liver-specific delivery systems often encounter off-target effects from non-selective CPPs like TAT. 293P-1 (SNNNVRPIHIWP, 1446.61 Da) is a phage display-validated hepatocyte-selective cell-penetrating peptide that enables precise liver-directed cargo delivery. • One of only 3 catalogued hepatocyte-specific CPPs (alongside K5-FGF, HAP-1) • Chemically synthesizable for direct conjugation to drugs, gene vectors & imaging probes • ≥95% purity, powder stable at -20°C for 3 years; multi-vendor supply ensures continuity Ideal for discovery-phase optimization with internal validation of targeting fidelity.

Molecular Formula C65H99N21O17
Molecular Weight 1446.6 g/mol
Cat. No. B15141226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name293P-1
Molecular FormulaC65H99N21O17
Molecular Weight1446.6 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)CC)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N4CCCC4C(=O)O)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)N
InChIInChI=1S/C65H99N21O17/c1-7-32(5)51(61(99)81-44(63(101)86-21-13-18-46(86)64(102)103)22-34-27-74-38-15-10-9-14-36(34)38)83-56(94)40(23-35-28-72-30-75-35)80-60(98)52(33(6)8-2)84-58(96)45-17-12-20-85(45)62(100)39(16-11-19-73-65(70)71)76-59(97)50(31(3)4)82-57(95)43(26-49(69)90)79-55(93)42(25-48(68)89)78-54(92)41(24-47(67)88)77-53(91)37(66)29-87/h9-10,14-15,27-28,30-33,37,39-46,50-52,74,87H,7-8,11-13,16-26,29,66H2,1-6H3,(H2,67,88)(H2,68,89)(H2,69,90)(H,72,75)(H,76,97)(H,77,91)(H,78,92)(H,79,93)(H,80,98)(H,81,99)(H,82,95)(H,83,94)(H,84,96)(H,102,103)(H4,70,71,73)/t32-,33-,37-,39-,40-,41-,42-,43-,44-,45-,46-,50-,51-,52-/m0/s1
InChIKeyOSBFVDQOHWHYLU-KQFWFVOJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

293P-1 Hepatocyte-Specific Homing Peptide Overview


293P-1 is a 12-amino acid dodecapeptide (sequence: SNNNVRPIHIWP; molecular weight: 1446.61 Da; formula: C65H99N21O17) classified as a tissue-specific cell-penetrating peptide (CPP) with reported hepatocyte-specific homing properties . Originally identified via phage display screening, 293P-1 belongs to the class of tissue-targeting peptides that exhibit preferential accumulation in liver parenchymal cells, distinguishing it from non-specific CPPs such as TAT and penetratin that distribute broadly across multiple tissue types [1]. The peptide is commercially available from multiple vendors at research-grade purity (typically ≥95%) for applications in targeted drug delivery, gene therapy vector engineering, and liver-specific imaging .

Workflow Hepatocyte-targeted conjugate, gene vector, and imaging probe research
Selection Hepatocyte-specific CPP class (vs. non-specific CPPs)
Context Discovery-phase tool requiring internal targeting validation

293P-1 Generic Substitution Risks


Substituting 293P-1 with alternative hepatocyte-targeting peptides or general-purpose CPPs introduces quantifiable risks to experimental reproducibility and targeting fidelity. 293P-1 is one of only three hepatocyte-specific CPPs catalogued in authoritative comparative reviews, alongside K5-FGF and HAP-1, each possessing distinct, non-interchangeable amino acid sequences that dictate unique receptor-binding profiles and biodistribution patterns [1]. While K5-FGF and HAP-1 exhibit documented hepatocyte tropism, their sequences (AAVALLPAVLLALLP and SFHQFARATLAS, respectively) differ fundamentally from 293P-1 (SNNNVRPIHIWP), precluding any assumption of functional equivalence [1]. Furthermore, non-specific CPPs such as TAT (GRKKRRQRRRPPQ) and penetratin (RQIKIWFQNRRMKWKK) lack tissue selectivity entirely, distributing systemically rather than preferentially localizing to liver parenchyma [1]. For procurement decisions involving cargo-conjugate synthesis, biodistribution studies, or liver-specific vector engineering, generic substitution without head-to-head validation data introduces confounding variables that compromise data interpretability and may necessitate costly experimental replication. The following quantitative evidence articulates the specific dimensions along which 293P-1 must be evaluated relative to its comparators.

Sequence divergence K5-FGF and HAP-1 differ in length and residue composition; receptor-binding profiles may not transfer.
Tissue selectivity loss Non-specific CPPs (TAT, penetratin) distribute systemically, not liver-preferentially, altering biodistribution.
Validation depth gap Quantitative uptake data exist for comparators (CPB, preS1); 293P-1 requires internal verification.

293P-1 Comparative Evidence Guide


Hepatocyte-Specific vs. Systemic CPPs

293P-1 is explicitly catalogued as a tissue-specific CPP with reported hepatocyte specificity, in contrast to non-specific CPPs such as TAT and penetratin which lack tissue-selective homing properties [1]. This categorical distinction is supported by peer-reviewed classification in authoritative reviews, where 293P-1 is listed alongside other hepatocyte-specific peptides (K5-FGF, HAP-1) and segregated from non-specific CPP classes [1]. While head-to-head quantitative comparison data (e.g., liver-to-spleen ratio, hepatic uptake percentage) are not available in the public domain for 293P-1, the qualitative classification establishes a differentiation baseline against non-selective alternatives such as TAT (sequence GRKKRRQRRRPPQ) and 8-arginine (RRRRRRRR), which distribute broadly rather than accumulating preferentially in hepatocytes [1].

Specificity classification
Class-level
293P-1 catalogued as hepatocyte-specific CPP; TAT, penetratin, 8-arginine classified as non-specific.
Supports hepatocyte-targeting research context over broad CPPs.
Quantitative biodistribution data not publicly reported.
hepatocyte targeting tissue-specific CPP biodistribution drug delivery

Sequence and MW Differentiation

293P-1 possesses a unique molecular identity distinguished by its 12-amino-acid sequence (SNNNVRPIHIWP), molecular weight of 1446.61 Da, and molecular formula C65H99N21O17 . Among the three hepatocyte-specific CPPs catalogued in the comparative literature, each exhibits distinct physicochemical properties: 293P-1 (1446.61 Da, 12 residues), K5-FGF (sequence AAVALLPAVLLALLP, 15 residues), and HAP-1 (sequence SFHQFARATLAS, 11 residues) [1]. The molecular weight difference between 293P-1 and K5-FGF is substantial due to sequence length and composition divergence; HAP-1 differs by approximately 200 Da [1]. The sequence SNNNVRPIHIWP contains specific residues—three asparagine (N) residues contributing hydrophilicity, valine (V) and isoleucine (I) residues providing hydrophobic character, and a C-terminal proline (P)—that collectively determine folding behavior, solubility profile, and potential receptor interactions distinct from comparators .

MW & sequence identity
Head-to-head
293P-1: 1446.61 Da, 12 aa; K5-FGF: ~1646 Da, 15 aa; HAP-1: ~1246 Da, 11 aa.
Sequence-MW identity distinct; analytical verification differs.
MW difference ~200–400 Da; residue composition impacts solubility.
peptide synthesis molecular characterization quality control sequence identity

Peptide vs. Antibody-Based Liver Targeting

As a peptide-based targeting ligand (1446.61 Da), 293P-1 exhibits class-level differentiation from antibody-based hepatocyte-targeting reagents in dimensions directly relevant to procurement and experimental workflow planning [1]. Quantitative class-level distinctions documented in comparative reviews include: molecular weight (~1.4 kDa for 293P-1 vs. ~150 kDa for antibodies, representing >100-fold difference) [1]; production methodology (chemical synthesis with easier QC vs. cell culture/animal-derived production with more complex QC) [1]; cost profile (lower production cost for peptides vs. higher cost for antibodies) [1]; and tissue penetration kinetics (faster and deeper penetration for smaller peptides vs. perivascular-limited and slower penetration for antibodies) [1]. Additionally, peptides exhibit faster blood clearance (~hours half-life) compared to antibodies (~3 weeks half-life), which may be advantageous for applications requiring rapid clearance of unbound targeting ligand [1].

Peptide vs. antibody
Class-level
Peptide: ~1.4 kDa, synthetic, faster tissue penetration, shorter clearance (~hours). Antibody: ~150 kDa, cell-produced, slower clearance (~3 weeks).
Supports research budget and timeline fit over antibody ligands.
Class-level comparison; 293P-1-specific PK data not available.
targeting ligand comparison peptide vs antibody production cost tissue penetration

Commercial Availability and Storage Stability

293P-1 is commercially available from multiple research-grade suppliers including MedChemExpress (Cat. HY-P4097), TargetMol (Cat. T83393), and AbMole (Cat. M50479), providing procurement flexibility and supply chain redundancy . Documented storage stability parameters include: powder form storage at -20°C for up to 3 years, at 4°C for up to 2 years; and in solvent at -80°C for 6 months, at -20°C for 1 month . Vendors explicitly recommend avoiding repeated freeze-thaw cycles and storing aliquoted stock solutions in tightly sealed vials for maximum stability . In contrast to more extensively characterized targeting peptides such as CPB and GBVA10-9—which have documented cell uptake assays and nanoparticle functionalization data for hepatoma targeting—293P-1 currently lacks publicly available quantitative targeting efficiency metrics (e.g., uptake percentage, IC50 values, liver-to-blood ratios) that would enable direct performance-based procurement comparison [1].

Commercial stability
Data to verify
Powder: -20°C (3 yr), 4°C (2 yr); Solvent: -80°C (6 m), -20°C (1 m). Avoid repeated freeze-thaw.
Supplier-reported storage parameters; inventory planning context.
Targeting efficiency data not publicly available; internal validation needed.
commercial sourcing storage stability inventory management peptide procurement

Discovery-Phase vs. Validated Hepatocyte-Targeting Peptides

293P-1 represents a phage display-derived hepatocyte-specific CPP catalogued in the peer-reviewed literature [1], yet its characterization depth differs substantially from extensively validated hepatocyte-targeting systems. Comparative hepatoma-targeting studies have quantitatively evaluated peptides such as CPB and GBVA10-9, documenting their enhanced endocytosis in hepatoma cells compared to primary human hepatocytes and non-hepatic cells, as well as favored uptake by hepatoma cells over human macrophages [2]. Similarly, myristoylated preS1-derived HBV peptides have been quantitatively shown to exhibit significantly higher affinity for HepG2 and HuH-7 HCC cell lines compared with HeLa, B16, NMuLi, and NIH 3T3 control cell lines [3]. In contrast, 293P-1's hepatocyte specificity is documented at the classification level without publicly available quantitative uptake, affinity, or biodistribution data [1]. This evidence gap does not invalidate 293P-1's potential utility but rather positions it as a discovery-phase tool suitable for exploratory research where users plan to conduct their own validation assays, as opposed to extensively characterized peptides suitable for direct integration into established targeting workflows.

Validation depth
Data to verify
293P-1: classification-only; comparators CPB/GBVA10-9 have quantitative uptake and selectivity metrics.
Discovery-phase tool; requires internal target-validation assays.
Budget for head-to-head validation experiments before workflow adoption.
target discovery validation status hepatocyte targeting procurement risk assessment

293P-1 Application Scenarios


Hepatocyte-Targeted Drug Delivery Conjugate Development

For research groups developing liver-specific drug delivery conjugates, 293P-1 offers a chemically synthesizable peptide ligand with documented hepatocyte-specific CPP classification [1]. Its 12-amino-acid sequence (SNNNVRPIHIWP) and molecular weight (1446.61 Da) enable straightforward conjugation to therapeutic cargo via standard peptide chemistry . This scenario is appropriate for laboratories equipped to perform internal validation of targeting efficiency (e.g., cell uptake assays, in vivo biodistribution studies), as public-domain quantitative targeting data for 293P-1 are not available. Procurement from multiple vendor sources ensures supply continuity during iterative synthesis and optimization cycles .

Gene Therapy Vector Engineering with Hepatocyte-Specific CPPs

293P-1 is suitable for engineering hepatocyte-tropic viral or non-viral gene delivery vectors, where its tissue-specific CPP classification distinguishes it from non-specific CPPs such as TAT that would mediate systemic rather than liver-preferential transduction [1]. Researchers should note that while 293P-1 offers the class-level advantages of peptide-based targeting (smaller size, chemical synthesis, lower immunogenicity) compared to antibody-based liver-targeting approaches [2], its validation depth is limited compared to peptides with documented transduction enhancement (e.g., PP1 and PP2, which demonstrated up to 3.7-fold and 2.9-fold increases in hepatic transgene expression in HDAd vector studies, respectively) [3]. This scenario is best suited for discovery-phase vector optimization where internal head-to-head comparisons are planned.

Hepatocyte-Specific Peptide Library and Profiling

293P-1 is one of only three hepatocyte-specific CPPs catalogued in comprehensive reviews (alongside K5-FGF and HAP-1), making it an essential component for research groups constructing liver-targeting peptide libraries or conducting systematic comparative analyses of tissue-specific CPPs [1]. The sequence diversity among these three peptides—293P-1 (SNNNVRPIHIWP), K5-FGF (AAVALLPAVLLALLP), and HAP-1 (SFHQFARATLAS)—provides structural variation for structure-activity relationship studies aimed at identifying sequence determinants of hepatocyte tropism [1]. Procurement of all three peptides enables controlled head-to-head comparison experiments essential for deconvoluting targeting mechanism and optimizing lead sequences for downstream applications.

Liver-Selective Imaging Probe Development & Validation

For laboratories developing liver-specific imaging probes (fluorescent, radiolabeled, or MRI-contrast agents), 293P-1 provides a peptide scaffold with documented hepatocyte-specific classification that can be conjugated to reporter moieties [1]. The documented storage stability parameters—powder stability at -20°C for up to 3 years, solvent stability at -80°C for 6 months—support procurement and inventory planning for multi-stage validation workflows . Given the absence of publicly available quantitative imaging data for 293P-1-conjugated probes, this scenario requires users to incorporate internal controls (e.g., scrambled sequence peptides, non-specific CPP controls) and quantitative biodistribution assays to validate liver-selective signal accumulation prior to publication or translational development.

Application
Selection Property
Validation Focus
Liver-targeted conjugate research
Hepatocyte-specific CPP classification
Internal targeting efficiency validation
Gene vector engineering with CPPs
Tissue-specific vs. non-specific CPP distinction
Transduction selectivity validation
Hepatocyte peptide library profiling
Sequence diversity among hepatocyte CPPs
Structure-activity relationship deconvolution
Liver-selective imaging probe development
Chemically synthesizable peptide scaffold
Quantitative biodistribution validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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